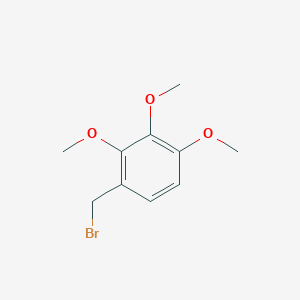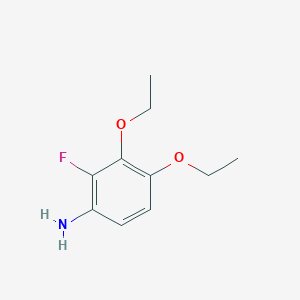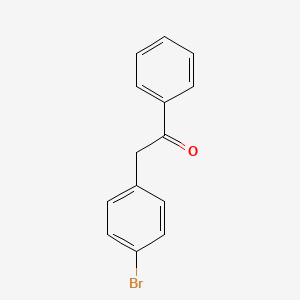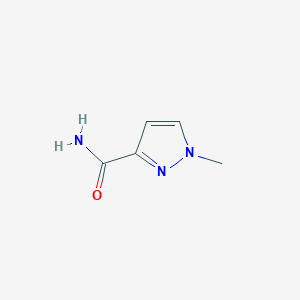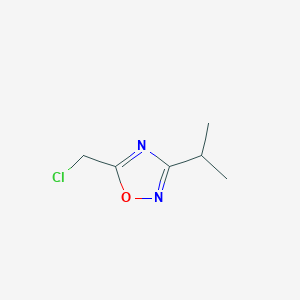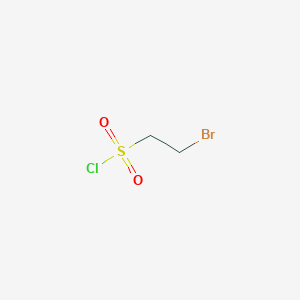
2-Bromo-6-chlorobenzaldehyde
Overview
Description
2-Bromo-6-chlorobenzaldehyde is an organic compound that plays an important role as a linker. It provides higher selectivity and reactivity in the Buchwald C-N bond forming reaction, which is used to prepare Bruton’s tyrosine kinase inhibitor .
Molecular Structure Analysis
The molecular formula of 2-Bromo-6-chlorobenzaldehyde is C7H4BrClO . The InChI key is NUGMENVSVAURGO-UHFFFAOYSA-N . Further structural analysis would require more specific data or computational chemistry methods.Chemical Reactions Analysis
2-Bromo-6-chlorobenzaldehyde is known to participate in the Buchwald C-N bond forming reaction . This reaction is used to prepare Bruton’s tyrosine kinase inhibitor . More detailed reaction mechanisms or analyses would require additional specific experimental data.Physical And Chemical Properties Analysis
2-Bromo-6-chlorobenzaldehyde is a solid at room temperature . It has a molecular weight of 219.46 . It is slightly soluble in water .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 2-Bromo-6-chlorobenzaldehyde, focusing on unique applications:
Synthesis of Bruton’s Tyrosine Kinase Inhibitor
2-Bromo-6-chlorobenzaldehyde is utilized as a linker in the Buchwald C-N bond-forming reaction, which is a critical step in synthesizing Bruton’s tyrosine kinase inhibitor. This application highlights its role in pharmaceutical chemistry, where it provides higher selectivity and reactivity .
Precursor in Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor or intermediate for synthesizing various compounds. It has been used to create molecules with interesting configurations, demonstrating its versatility in molecular synthesis.
Spectral Investigation and Conformational Analysis
Experimental and theoretical spectral investigations, along with conformational analysis of related compounds like 2-bromo-4-chlorobenzaldehyde, have been performed using IR spectroscopy and density functional theory (DFT). This indicates its use in analytical chemistry for understanding molecular structures .
Material Safety Data Sheets (MSDS)
The compound’s safety data is crucial for handling and usage in laboratory settings. MSDS provides detailed information on the properties, handling, storage, and disposal of 2-Bromo-6-chlorobenzaldehyde, which is essential for researchers and chemists .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-chlorobenzaldehyde is the Buchwald Carbon-Nitrogen (C-N) bond forming reaction . This reaction is crucial in the preparation of Bruton’s tyrosine kinase inhibitor , a therapeutic agent used in the treatment of certain types of cancer .
Mode of Action
2-Bromo-6-chlorobenzaldehyde acts as a linker in the Buchwald C-N bond forming reaction . It provides higher selectivity and reactivity, which are essential for the successful preparation of Bruton’s tyrosine kinase inhibitor .
Biochemical Pathways
The compound is involved in the Buchwald-Hartwig amination , a biochemical pathway that forms a C-N bond . This pathway is significant in the synthesis of many pharmaceuticals, including Bruton’s tyrosine kinase inhibitor .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body. It is also air-sensitive and should be stored in a cool place , which could impact its stability and, consequently, its bioavailability.
Result of Action
The result of the action of 2-Bromo-6-chlorobenzaldehyde is the formation of a C-N bond in the Buchwald-Hartwig amination . This bond is a key structural feature of Bruton’s tyrosine kinase inhibitor . Therefore, the compound plays a crucial role in the synthesis of this therapeutic agent.
Action Environment
The action of 2-Bromo-6-chlorobenzaldehyde can be influenced by environmental factors. For instance, it is air-sensitive , so its efficacy and stability can be affected by exposure to air. It is also slightly soluble in water , which can influence its action in aqueous environments. Therefore, careful handling and storage are necessary to maintain its efficacy and stability.
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMENVSVAURGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542897 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chlorobenzaldehyde | |
CAS RN |
64622-16-8 | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

